4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide
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Description
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Heteroaromatization Studies : Research has demonstrated the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety. These compounds exhibited promising results against Gram-positive and Gram-negative bacteria and fungi, indicating their potential as antimicrobial agents (Hassan et al., 2009).
Antitumor and Antimicrobial Derivatives : Another study focused on the synthesis and characterization of celecoxib derivatives, assessing their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Notably, certain derivatives exhibited significant antitumor activities and moderate inhibition of HCV NS5B RdRp activity, suggesting their potential in therapeutic applications (Küçükgüzel et al., 2013).
Enzyme Inhibitory Activities : The design, synthesis, and evaluation of [(2-pyrimidinylthio)acetyl]benzenesulfonamides as inhibitors of human carbonic anhydrases have been reported. These compounds exhibit varying affinities for different isozymes, with some showing nanomolar inhibitory activities. Their potential as lead compounds for developing inhibitors targeting specific carbonic anhydrase isozymes, particularly those implicated in cancer, has been highlighted (Matulis et al., 2013).
Antimicrobial and Antitumor Activities
Synthesis of Pyrimidine Derivatives : Research into the synthesis and antimicrobial evaluation of new pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives containing a sulfathiazole moiety showed that most of the compounds produced good antibacterial and antifungal activity. This work contributes to the development of new antimicrobial agents with potential clinical applications (El-Sayed et al., 2020).
Antitumor Pyrido[2,3-d]pyrimidine Derivatives : Another study synthesized 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and evaluated their cytotoxic activity against cancer cell lines. Some derivatives showed high growth inhibitory activity, highlighting the potential of these compounds in cancer therapy (Fares et al., 2014).
Properties
IUPAC Name |
4-acetyl-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c1-11(25)12-4-6-14(7-5-12)28(26,27)22-9-8-17-23-15(13-2-3-13)10-16(24-17)18(19,20)21/h4-7,10,13,22H,2-3,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZBJNYDVKYKMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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